3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione - 1903441-38-2

3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Catalog Number: EVT-2787711
CAS Number: 1903441-38-2
Molecular Formula: C22H20F3N3O3
Molecular Weight: 431.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Compound Description: This compound is a potent inhibitor of ELOVL6 (elongase of long-chain fatty acids family 6) in both mouse and human models. [] It exhibits over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] In vitro assays demonstrate its dose-dependent inhibition of ELOVL6, and it effectively reduces the elongation index of fatty acids in hepatocytes. [] Oral administration to mice resulted in high plasma and liver exposure, effectively reducing the elongation index of fatty acids in the liver. []

Relevance: This compound shares the key structural features of a trifluoromethyl group and a 2,4-dione motif with 3-phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione. Both compounds also feature a central heterocyclic ring system with diverse substituents. []

8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (AZ-853)

Compound Description: AZ-853 is a novel imidazopurine-2,4-dione derivative exhibiting partial agonistic activity at the serotonin 5-HT1A receptor. [] It demonstrates antidepressant-like activity in the forced swim test in mice, partially mediated by 5-HT1A receptor activation. [] Compared to its close analog AZ-861, AZ-853 displays a more potent antidepressant-like effect, likely due to its enhanced brain penetration. [] While it lacks anticholinergic properties, repeated administration can induce mild sedation and lipid metabolism disturbances without impacting serum glucose levels. [] Its strong α1-adrenolytic effect contributes to decreased systolic blood pressure and potential weight gain in mice. []

Relevance: AZ-853 shares a similar core structure with 3-phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, both containing a piperidinyl substituent connected to a central heterocyclic ring system incorporating a 2,4-dione motif. [] The presence of diverse substituents on both rings further highlights their structural similarities.

Relevance: AZ-861, a close structural analog of AZ-853, is also closely related to 3-phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione. Both AZ-861 and the target compound feature a piperidinyl group linked to a central heterocyclic system containing a 2,4-dione motif. [] The presence of a trifluoromethyl substituent on both molecules further emphasizes their structural similarity.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist that exhibits significant weight-loss efficacy in diet-induced obese mice. [] Developed from an earlier compound with a low brain-to-plasma ratio (1/33), Compound 4 achieves peripheral restriction by incorporating a sulfonamide moiety, leading to a desirable tPSA value above 90 Å(2). [] This structural modification enhances its CB1R activity while minimizing its ability to cross the blood-brain barrier, reducing central nervous system side effects. [] Compound 4 displays a clean off-target profile and is currently under development for treating obesity and related metabolic syndrome. []

Relevance: Compound 4 demonstrates structural similarity to 3-phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione through shared features. Both compounds possess a trifluoromethylphenyl group and a piperidinyl group. [] While their core heterocyclic systems differ (pyrazole in Compound 4 and imidazolidine in the target compound), the presence of these shared substituents highlights their structural relatedness.

5,5-Diphenyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl]imidazolidine-2,4-dione

Compound Description: This phenytoin derivative exhibits potent in vitro antiviral activity against human metapneumovirus (HMPV). [] It demonstrates a selectivity index of 129.87, surpassing even ribavirin, the control substance. [] Its mechanism of action involves targeting the early stages of viral replication, demonstrating both virucidal activity and binding to cellular receptors, hindering the adsorption of viral particles. [] It exhibits significant inhibition in both virucidal (98.3%) and cellular receptor binding (98.9%) experiments, along with a 73.8% inhibition during the penetration of HMPV particles into cells. []

Relevance: This compound is structurally related to 3-phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione through their shared imidazolidine-2,4-dione core structure. [] Both molecules also feature a phenyl substituent on the imidazolidine ring and a propyl chain connecting the imidazolidine to other functional groups.

Properties

CAS Number

1903441-38-2

Product Name

3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

IUPAC Name

3-phenyl-1-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.415

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)18-9-5-4-8-17(18)20(30)26-12-10-15(11-13-26)27-14-19(29)28(21(27)31)16-6-2-1-3-7-16/h1-9,15H,10-14H2

InChI Key

GMMGFWLHBZHPDN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.